molecular formula C21H30N4S2 B2898047 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea CAS No. 863017-63-4

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Cat. No.: B2898047
CAS No.: 863017-63-4
M. Wt: 402.62
InChI Key: OKUVWHFEQQYYAB-UHFFFAOYSA-N
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Description

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea ( 863017-67-8) is a sophisticated synthetic thiourea derivative designed for advanced chemical and pharmaceutical research . This compound features a multifunctional molecular architecture, integrating an ethylpiperazine group, a thiophene ring, and an o-tolyl-substituted thiourea moiety. This specific arrangement of pharmacophores makes it a compelling candidate for exploration in medicinal chemistry and drug discovery programs. Thiourea derivatives are extensively documented in scientific literature for their diverse biological activities. They serve as key scaffolds in the development of novel therapeutic agents, demonstrating significant potential as enzyme inhibitors, anticancer agents, and antibacterial compounds . The structural components of this particular compound—the piperazine and thiophene rings—are commonly found in molecules active in neurological and oncological research . The presence of the thiourea group is particularly significant, as this class of compounds is known to act as potent enzyme inhibitors, potentially disrupting critical pathways in disease progression by binding to catalytic sites or allosteric pockets . Researchers can leverage this compound as a core structure for structure-activity relationship (SAR) studies, to develop novel probes for biological pathways, or as a precursor in the synthesis of more complex molecular entities. Applications: This reagent is intended for use in non-clinical research applications, including but not limited to: in vitro biological screening, medicinal chemistry optimization, chemical biology studies, and as a building block for the synthesis of specialized compound libraries. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary risk assessments and adhere to their institution's safety protocols before handling this chemical.

Properties

IUPAC Name

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4S2/c1-4-24-11-13-25(14-12-24)20(19-10-7-15-27-19)17(3)22-21(26)23-18-9-6-5-8-16(18)2/h5-10,15,17,20H,4,11-14H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUVWHFEQQYYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiourea moiety , which is essential for its biological activity.
  • An ethylpiperazine substituent that may enhance solubility and biological interactions.
  • A thiophenyl group that contributes to its pharmacological properties.

Antimicrobial Activity

Thiourea derivatives are often evaluated for their antimicrobial properties. Research indicates that compounds with thiourea moieties can exhibit significant bacteriostatic effects against various bacterial strains. For instance, the presence of long alkyl chains in similar thiourea derivatives has been shown to enhance their antibacterial activity by increasing lipophilicity and promoting cell wall disruption in microorganisms .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (µg/mL)Bacterial Strain
1-(1-(4-Ethylpiperazin-1-yl)...TBDE. coli
Bis(thiourea) derivative135E. coli
Other thiourea derivatives>200Various strains

Anticancer Activity

Studies suggest that thiourea derivatives may also possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. The structural characteristics, such as the presence of specific functional groups, play a critical role in determining the efficacy of these compounds against cancer cells .

Antioxidant Properties

Thiourea compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

Study on Antibacterial Efficacy

In a comparative study involving various thiourea derivatives, the compound demonstrated promising antibacterial activity against Gram-negative bacteria such as E. coli. The minimum inhibitory concentration (MIC) was established through serial dilution methods, revealing effective concentrations similar to those reported for established antibacterial agents .

Research on Anticancer Potential

Another study focused on the anticancer effects of thiourea derivatives showed that certain structural modifications could enhance cytotoxicity against human cancer cell lines. The findings indicated that the compound's ability to induce apoptosis was significantly influenced by its molecular structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Potential Applications
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea C₂₁H₂₉N₅S₂ 427.6 Thiourea, thiophene, piperazine 4-Ethylpiperazine, o-tolyl Anticancer, antimicrobial (inference)
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea () C₁₉H₂₀N₂OS 324.4 Urea, benzothiophene Benzo[b]thiophen-3-yl, o-tolyl Not specified
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () C₁₅H₁₈F₅N₃S 367.38 Thiourea, perfluorophenyl Cyclohexyl-dimethylamino Biochemical research (e.g., enzyme inhibition)
1-(2-Methylprop-2-enyl)-3-(4-nitroanilino)thiourea () C₁₁H₁₄N₄O₂S 266.32 Thiourea, nitroanilino Allyl, nitro group Reactive intermediate (e.g., agrochemicals)

Pharmacological and Physicochemical Properties

  • Thiourea vs. Urea Analogs: The substitution of oxygen with sulfur in thiourea (vs.
  • Perfluorophenyl groups () introduce electron-withdrawing effects, enhancing metabolic stability .
  • Piperazine Modifications: The 4-ethylpiperazine in the target compound likely improves water solubility compared to the cyclohexyl-dimethylamino group in .

Key Comparative Data

Property Target Compound Benzo[b]thiophene Urea () Perfluorophenyl Thiourea ()
Hydrogen-Bonding Capacity High (thiourea + piperazine) Moderate (urea) High (thiourea + polar F atoms)
LogP (Predicted) ~3.5 ~4.2 ~2.8
Metabolic Stability Moderate Low (urea hydrolysis) High (C-F bonds resist oxidation)

Structural Insights from Crystallography

  • Piperazine rings in analogs (e.g., ) adopt chair conformations, ensuring minimal steric clash and optimal interaction with biological targets .
  • The E-configuration of ethene bonds in cinnamoyl-piperazine derivatives () suggests conformational rigidity, a feature that may extend to the target compound’s propan-2-yl backbone .

Q & A

Q. What are the optimal synthetic routes for 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves: (i) Formation of intermediates like 4-ethylpiperazine and o-tolyl isothiocyanate via nucleophilic substitution. (ii) Coupling of intermediates under controlled conditions (e.g., anhydrous solvents, catalytic bases like triethylamine).
  • Critical parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:isothiocyanate).
  • Key validation : Use TLC/HPLC to monitor reaction progress and column chromatography for purification .

Q. How can structural characterization of this thiourea derivative be systematically performed?

  • Techniques :
  • X-ray crystallography : Resolve stereochemistry and confirm the thiourea linkage (C=S bond length ~1.68 Å) using SHELXL for refinement .
  • NMR : Analyze 1^1H and 13^13C signals for the ethylpiperazine moiety (δ 2.5–3.5 ppm for N–CH2_2) and thiophene protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Approach :
  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Receptor binding : Screen for affinity toward serotonin/dopamine receptors due to the piperazine-thiophene scaffold .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Strategy :
  • Molecular docking : Map interactions with targets (e.g., 5-HT2A_{2A} receptors) using AutoDock Vina. Note discrepancies between predicted and experimental binding energies.
  • MD simulations : Assess stability of the thiourea moiety in physiological conditions (solvation models, 100 ns trajectories).
  • Data reconciliation : Compare computational predictions with crystallographic data (e.g., torsion angles) to refine SAR .

Q. What experimental designs address low reproducibility in biological activity across studies?

  • Solutions :
  • Batch standardization : Ensure consistent purity (>95% via HPLC) and solvent (DMSO) concentration controls.
  • Orthogonal assays : Validate cytotoxicity with ATP-based assays (e.g., CellTiter-Glo) alongside MTT.
  • Structural analogs : Synthesize fluorinated or methylated derivatives to isolate activity-contributing groups .

Q. How can enantiomeric purity be validated, and what impact does it have on bioactivity?

  • Techniques :
  • Chiral HPLC : Use amylose-based columns to separate enantiomers.
  • X-ray crystallography : Apply Flack parameter analysis to confirm absolute configuration .
  • Biological impact : Compare IC50_{50} values of enantiomers; e.g., (R)-isomers of similar piperazine-thioureas show 10x higher receptor affinity .

Q. What strategies optimize solubility and bioavailability without altering core pharmacophores?

  • Methods :
  • Prodrug design : Introduce phosphate esters at the thiourea nitrogen for enhanced aqueous solubility.
  • Co-crystallization : Use succinic acid or cyclodextrins to improve dissolution rates .
  • LogP adjustment : Modify the ethylpiperazine substituent (e.g., replace with hydroxyl groups) to reduce hydrophobicity .

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